2-Propoxy-4-(1-oxoisoindoline-2-yl)benzenesulfonic acid chloride
Overview
Description
2-Propoxy-4-(1-oxoisoindoline-2-yl)benzenesulfonic acid chloride is a chemical compound that belongs to the class of aromatic sulfonic acid chlorides. It has gained significant attention in scientific research due to its potential biological activity and various applications. The molecular formula of this compound is C17H16ClNO4S, and its molecular weight is 365.8 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propoxy-4-(1-oxoisoindoline-2-yl)benzenesulfonic acid chloride typically involves the reaction of 2-propoxybenzenesulfonyl chloride with 1-oxoisoindoline-2-ylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Propoxy-4-(1-oxoisoindoline-2-yl)benzenesulfonic acid chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid chloride group can be substituted with different nucleophiles, such as amines, alcohols, or thiols, to form corresponding sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Hydrolysis reactions are usually performed in aqueous solutions, with or without the presence of a base, such as sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: The major products formed are sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile used.
Hydrolysis: The major product formed is the corresponding sulfonic acid.
Scientific Research Applications
2-Propoxy-4-(1-oxoisoindoline-2-yl)benzenesulfonic acid chloride has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Biology: The compound has potential biological activity and is studied for its effects on various biological systems.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Propoxy-4-(1-oxoisoindoline-2-yl)benzenesulfonic acid chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used. For example, in biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Propoxybenzenesulfonyl Chloride: A related compound with similar reactivity but lacking the isoindoline moiety.
4-(1-Oxoisoindoline-2-yl)benzenesulfonic Acid Chloride: Another related compound that contains the isoindoline moiety but lacks the propoxy group.
Uniqueness
2-Propoxy-4-(1-oxoisoindoline-2-yl)benzenesulfonic acid chloride is unique due to the presence of both the propoxy and isoindoline moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3-oxo-1H-isoindol-2-yl)-2-propoxybenzenesulfonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c1-2-9-23-15-10-13(7-8-16(15)24(18,21)22)19-11-12-5-3-4-6-14(12)17(19)20/h3-8,10H,2,9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWMOARWULXAHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2=O)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.